2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid
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Overview
Description
2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core with a substituted carbamoyl group, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid typically involves multi-step organic reactions. One common approach is the reaction of 4-bromo-2-methylbenzoyl chloride with 3-methoxy-3-oxopropylamine to form an intermediate, which is then reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylbenzoic acid
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 4-Bromo-3-methylphenoxyacetic acid
Uniqueness
2-{[1-(4-Bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid is unique due to its specific substitution pattern and the presence of both carbamoyl and benzoic acid functional groups. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in similar compounds .
Properties
Molecular Formula |
C19H18BrNO5 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[[1-(4-bromo-2-methylphenyl)-3-methoxy-3-oxopropyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C19H18BrNO5/c1-11-9-12(20)7-8-13(11)16(10-17(22)26-2)21-18(23)14-5-3-4-6-15(14)19(24)25/h3-9,16H,10H2,1-2H3,(H,21,23)(H,24,25) |
InChI Key |
NQRZSTDRGCPYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CC(=O)OC)NC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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